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molecular formula C13H13NO B1313964 5-(Benzyloxy)-2-methylpyridine CAS No. 63793-98-6

5-(Benzyloxy)-2-methylpyridine

Cat. No. B1313964
M. Wt: 199.25 g/mol
InChI Key: LITBZZXFIKNSSH-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

The title compound was synthesized by referring to Tetrahedron, 2001, 57, 3479. To a solution of 3-hydroxy-6-methylpyridine (5.0 g) in methanol (100 ml) was added an aqueous solution of 5N sodium hydroxide (9.2 ml), and the solution was stirred for 15 minutes at room temperature. The solvent was evaporated in vacuo, toluene was added thereto, and to the residue obtained by evaporating the solvent in vacuo, were sequentially added N,N-dimethylformamide (100 ml) and benzyl bromide (5.5 ml) under a nitrogen atmosphere, and the solution was stirred for 30 minutes at 60° C. Water was added thereto followed by stirring, the solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to obtain 5-benzyloxy-2-methylpyridine (7.4 g). To a solution of 65% 3-chloroperbenzoic acid (13 g) in dichloromethane (200 ml) was added dropwise a solution of 5-benzyloxy-2-methylpyridine (9.7 g) in dichloromethane (16 ml) on an ice bath, and the solution was stirred for 5.5 hours at room temperature, which was then neutralized with a saturated aqueous solution of sodium bicarbonate. The solution was extracted with dichloromethane, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo to obtain 5-benzyloxy-2-methylpyridine 1-oxide. This compound (10.4 g) was dissolved in acetic anhydride (120 ml), and the solution was stirred for 1.5 hours at 120° C. To the residue obtained by evaporating the solvent in vacuo were sequentially added an aqueous solution of 5N sodium hydroxide (50 ml) and ethanol (150 ml), and the solution was stirred for 30 minutes at 90° C. The insoluble material was filtered through celite pad, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to obtain (5-benzyloxypyridin-2-yl)methanol (7.2 g). To a solution of this compound (5.0 g) in chloroform (100 ml) were sequentially added triethylamine (13 ml) and dimethylsulfoxide (26 ml), the solution was stirred, sulfur trioxide pyridine complex (11 g) was added thereto on an ice bath, and the solution was stirred for 10 hours while warming to room temperature. Water and a saturated aqueous solution of sodium bicarbonate were sequentially added thereto followed by stirring, the solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (3.8 g).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH2:12]([O:19][C:20]1[CH:21]=[CH:22][C:23]([CH3:26])=[N:24][CH:25]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)(O)[O-].[Na+]>ClCCl>[CH2:12]([O:19][C:20]1[CH:21]=[CH:22][C:23]([CH3:26])=[N+:24]([O-:9])[CH:25]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 5.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane
WASH
Type
WASH
Details
sequentially washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=[N+](C1)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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